

applications of Benzyl 1-benzyl-1H-indazole-3-carboxylate in cancer research

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Compound of Interest

Compound Name: *Benzyl 1-benzyl-1H-indazole-3-carboxylate*

Cat. No.: *B181382*

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Application Notes: Anticancer Potential of Indazole Derivatives

Introduction

While specific research on **Benzyl 1-benzyl-1H-indazole-3-carboxylate** in cancer is limited, the broader class of indazole derivatives has emerged as a significant scaffold in the development of novel anticancer agents. Numerous synthetic indazole compounds have demonstrated potent cytotoxic and antiproliferative activities against a variety of human cancer cell lines.[1][2][3] This document outlines the key applications, mechanisms of action, and experimental protocols associated with indazole derivatives in cancer research, providing a valuable resource for researchers and drug development professionals.

Indazole-based compounds are recognized for their diverse biological activities, and several have entered clinical trials or are approved drugs for cancer therapy.[2][3] Their anticancer effects are often attributed to their ability to induce apoptosis, modulate cell cycle progression, and inhibit key signaling pathways involved in tumor growth and survival.[1][2][3]

Mechanism of Action

The anticancer activity of indazole derivatives is frequently linked to the induction of apoptosis through the modulation of key regulatory proteins. Studies have shown that certain indazole

compounds can upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[1][3] Furthermore, some derivatives have been found to influence the p53/MDM2 pathway, a critical axis in cell cycle control and apoptosis.[2]

Key Applications in Cancer Research

- **Screening for Novel Anticancer Agents:** The indazole scaffold serves as a promising template for the design and synthesis of new chemical entities with potential antitumor properties.
- **Induction of Apoptosis:** Indazole derivatives are valuable tools for studying the molecular mechanisms of programmed cell death in cancer cells.
- **Cell Cycle Analysis:** These compounds can be used to investigate the regulation of cell cycle checkpoints and identify novel therapeutic targets.
- **Combination Therapy:** The potential of indazole derivatives to synergize with existing chemotherapeutic agents is an active area of investigation.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected indazole derivatives against various human cancer cell lines.

Compound ID	Cancer Cell Line	Assay Type	IC50 Value (µM)	Reference
Compound 2f	Multiple	Proliferation	0.23 - 1.15	[3]
Compound 6o	K562	MTT	5.15	[2]
Compound 6o	HEK-293 (Normal)	MTT	33.2	[2]
Compound 5k	Hep-G2	MTT	3.32	[2]

Experimental Protocols

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration-dependent inhibitory effect of indazole derivatives on the proliferation of cancer cell lines.

- Materials:

- Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)
- RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
- Indazole derivative stock solution (e.g., in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

- Procedure:

- Seed cells in 96-well plates at a density of 5×10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Treat the cells with various concentrations of the indazole derivative and incubate for an additional 48 hours. A vehicle control (DMSO) should be included.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

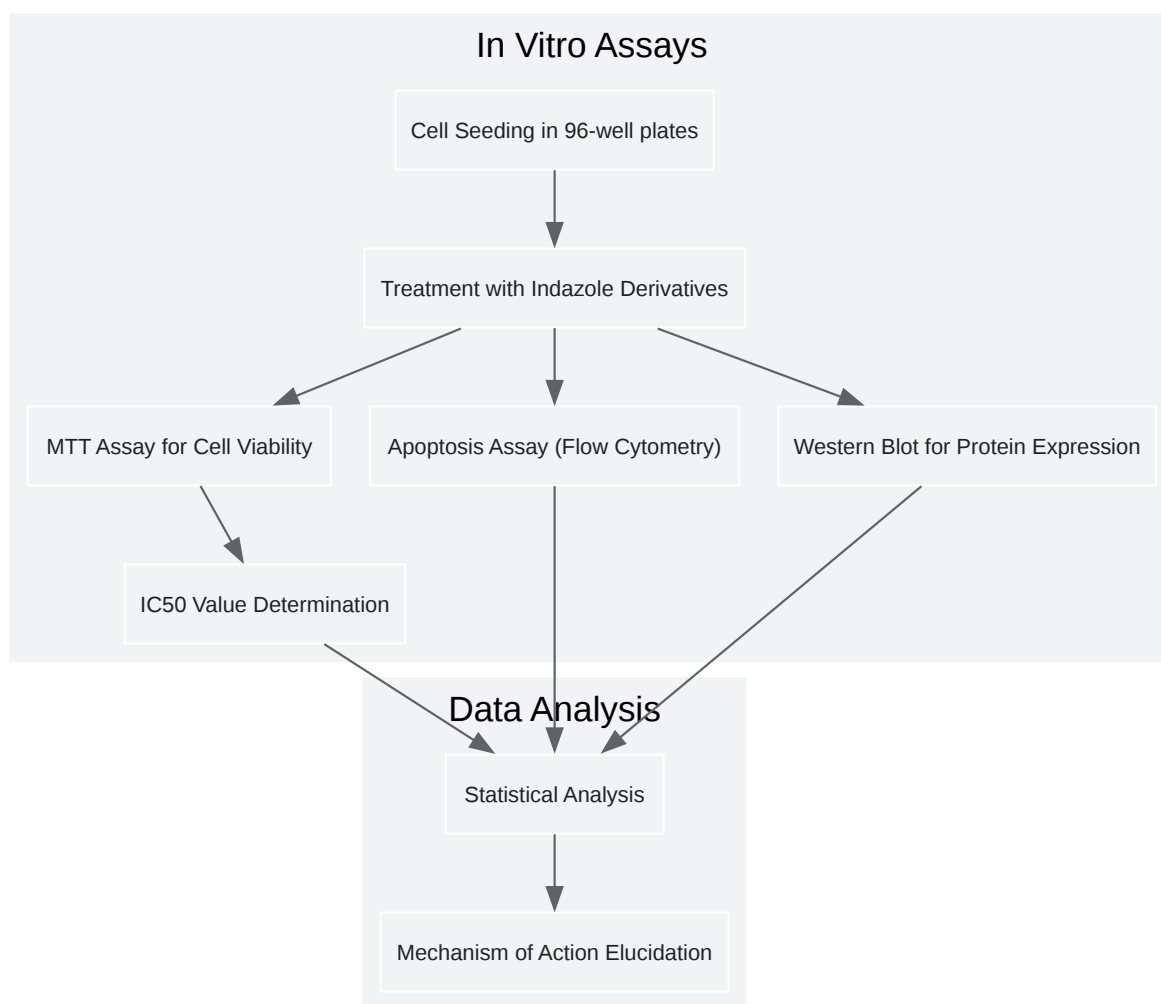
2. Apoptosis Analysis by Flow Cytometry

This protocol is used to quantify the induction of apoptosis in cancer cells treated with an indazole derivative.

- Materials:
 - Human cancer cell lines
 - Indazole derivative
 - Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
 - Binding Buffer
 - Flow cytometer
- Procedure:
 - Treat cells with the indazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
 - Harvest the cells by trypsinization and wash with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to 100 μ L of the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Workflows

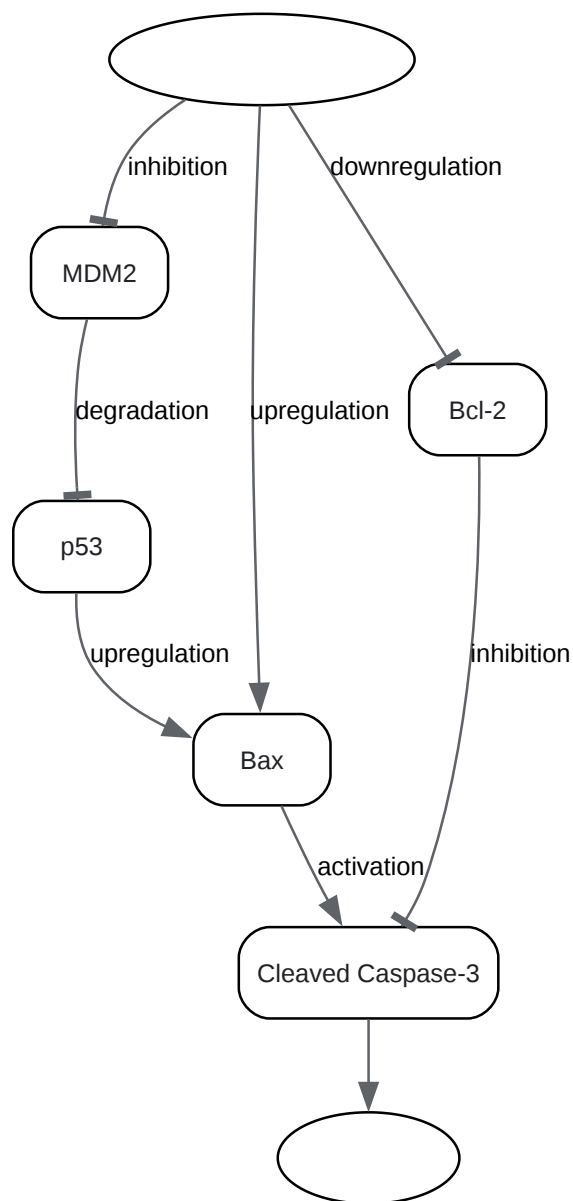
Experimental Workflow for Anticancer Drug Screening



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Caption: Workflow for in vitro screening of indazole derivatives.

Proposed Mechanism of Indazole Derivative-Induced Apoptosis



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Caption: Indazole derivatives induce apoptosis via p53 and Bcl-2 pathways.

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